Malonyl coenzyme A lithium salt

描述

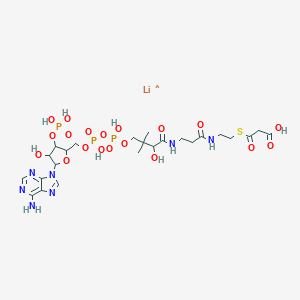

Malonyl coenzyme A lithium salt is a derivative of coenzyme A, a crucial molecule in various biochemical pathways. This compound plays a significant role in fatty acid and polyketide synthesis, as well as in the transport of α-ketoglutarate across the mitochondrial membrane. It is formed by the carboxylation of acetyl coenzyme A, mediated by acetyl coenzyme A carboxylase .

准备方法

合成路线和反应条件

丙二酰辅酶A锂盐的合成通常涉及乙酰辅酶A的羧化。该反应由乙酰辅酶A羧化酶催化,该酶将羧基添加到乙酰辅酶A,形成丙二酰辅酶A。 锂盐形式是通过用氢氧化锂中和游离酸获得的 .

工业生产方法

丙二酰辅酶A锂盐的工业生产遵循类似的原理,但规模更大。该过程涉及对过量表达乙酰辅酶A羧化酶的微生物进行发酵,然后提取和纯化丙二酰辅酶A。 最后一步是将游离酸转化为其锂盐形式 .

化学反应分析

Primary Reaction Types

Malonyl-CoA participates in three principal reaction classes:

Decarboxylation and Metabolic Regulation

Decarboxylation of Malonyl-CoA by malonyl-CoA decarboxylase (MCD) yields acetyl-CoA, linking fatty acid synthesis to energy metabolism. This reaction:

- Occurs in mitochondria and peroxisomes.

- Regulates malonyl-CoA levels, indirectly controlling carnitine palmitoyltransferase 1 (CPT1) activity and fatty acid oxidation .

Inhibitors :

Stability and Degradation

Malonyl-CoA lithium salt exhibits the following stability profile:

- Aqueous solution : Stable for ≤24 hours at 4°C (recommended concentration: 10 mg/mL in PBS) .

- Solid form : Stable for ≥4 years at -20°C .

- Degradation products : CO₂, inorganic phosphates, and free CoA under alkaline conditions .

Comparative Analysis With Related CoA Derivatives

| Compound | Structure | Primary Role | Distinct Feature |

|---|---|---|---|

| Malonyl-CoA | C₂₄H₃₇N₇O₁₉P₃SLi | Fatty acid/polyketide elongation | Inhibits CPT1, regulating β-oxidation |

| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S | Citric acid cycle substrate | Central to energy metabolism |

| Succinyl-CoA | C₂₅H₄₀N₇O₁₉P₃S | Heme synthesis precursor | Key intermediate in the TCA cycle |

科学研究应用

Key Applications

- Metabolic Studies

- Biochemical Pathways

- Drug Development

- Enzyme Activity Research

- Food Science

Case Study 1: Fatty Acid Synthesis in Cancer Cells

Research has shown that fatty acid synthesis supports cancer cell proliferation, which is essential for membrane generation and bioenergetics. Studies utilizing Malonyl-CoA have provided insights into how cancer cells manipulate fatty acid metabolism to sustain growth .

Case Study 2: Regulation of Energy Homeostasis

Investigations into hypothalamic lipids have highlighted the role of Malonyl-CoA in regulating energy homeostasis, influencing both food intake and energy expenditure. This research underscores the compound's importance in understanding obesity-related mechanisms .

Data Table: Applications Summary

| Application Area | Description | Key Findings/Implications |

|---|---|---|

| Metabolic Studies | Investigates fatty acid metabolism and energy utilization | Essential for understanding metabolic disorders |

| Biochemical Pathways | Explores malonylation processes affecting protein function | Impacts signaling pathways related to various diseases |

| Drug Development | Aids in developing treatments for metabolic disorders | Insights into therapeutic targets for obesity and diabetes |

| Enzyme Activity Research | Measures activity of malonyl-CoA-dependent enzymes | Important for elucidating enzyme kinetics |

| Food Science | Studies effects of fatty acids on food quality | Enhances nutritional product development |

作用机制

丙二酰辅酶A锂盐主要通过其作为脂肪酸合成的中间体的作用发挥作用。它是脂肪酸合酶的底物,脂肪酸合酶催化脂肪酸链的延伸。 该化合物还调节α-酮戊二酸跨线粒体膜的转运,影响能量产生和代谢通量 .

相似化合物的比较

类似化合物

乙酰辅酶A: 丙二酰辅酶A合成的前体。

琥珀酰辅酶A: 参与柠檬酸循环。

丙酰辅酶A: 参与奇数链脂肪酸的代谢.

独特性

丙二酰辅酶A锂盐因其在脂肪酸和聚酮合成中的特殊作用而独一无二。 与其他辅酶A衍生物不同,它专门用作这些生物合成途径中的延伸单元,使其在复杂脂类和次级代谢产物的生产中必不可少 .

生物活性

Malonyl Coenzyme A lithium salt (Mal-CoA) is a significant metabolite involved in various biochemical pathways, particularly in fatty acid metabolism and polyketide synthesis. This article explores the biological activity of Mal-CoA, focusing on its roles, mechanisms, and implications in cellular processes.

Overview of Malonyl Coenzyme A

Malonyl-CoA is synthesized from acetyl-CoA through the action of acetyl-CoA carboxylase (ACC). It serves as a crucial building block in the biosynthesis of fatty acids and polyketides. The lithium salt form is particularly noted for its stability and utility in research applications.

Key Functions

- Fatty Acid Synthesis : Malonyl-CoA acts as an extender unit in fatty acid synthesis, where it condenses with acetyl-CoA to form longer-chain fatty acids.

- Polyketide Synthesis : It is essential in the biosynthesis of bacterial aromatic polyketides, which have significant pharmaceutical applications.

- Regulation of Metabolic Pathways : Malonyl-CoA plays a role in regulating energy metabolism by inhibiting carnitine palmitoyltransferase I (CPT1), thereby reducing fatty acid oxidation when energy substrates are abundant.

Inhibition of mTORC1

Recent studies indicate that Malonyl-CoA functions as an endogenous ATP-competitive inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). Elevated levels of Malonyl-CoA, often resulting from the inhibition of fatty acid synthase (FASN), can downregulate mTORC1 activity, linking lipid metabolism to cellular growth and survival pathways.

- Case Study : In yeast and mammalian cells, exogenous treatment with Mal-CoA resulted in reduced mTORC1 activity, demonstrating a direct regulatory mechanism where Mal-CoA binds to the mTOR catalytic pocket .

Impact on Cancer Cell Metabolism

High levels of Malonyl-CoA have been associated with apoptosis in cancer cells. By inhibiting FASN, researchers observed an accumulation of Malonyl-CoA that led to increased apoptosis rates among proliferating cancer cells. This suggests a potential therapeutic avenue for targeting lipid metabolism in cancer treatment.

Experimental Evidence

- Cell Culture Studies : In experiments involving MCF-7 human breast cancer cells and U2OS osteosarcoma cells, inhibition of FASN led to significant increases in intracellular Malonyl-CoA levels and subsequent downregulation of mTORC1 activity .

- Metabolic Switch : Malonyl-CoA has been characterized as a metabolic switch that regulates insulin sensitivity and glucose metabolism. Increased levels of this metabolite have been linked to enhanced glucose oxidation while decreasing fatty acid oxidation .

Data Table: Biological Activities and Effects of this compound

属性

InChI |

InChI=1S/C24H38N7O19P3S.Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIJLICRFQMMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38LiN7O19P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585218 | |

| Record name | PUBCHEM_16219642 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

860.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108347-84-8 | |

| Record name | PUBCHEM_16219642 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。